molecular formula C10H13NO2 B1405880 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid CAS No. 1506117-11-8

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Cat. No. B1405880
M. Wt: 179.22 g/mol
InChI Key: YWFCNFBPZGDKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid” is a chemical compound. It is also known as 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride . The compound has a molecular weight of 201.65 . It is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its derivatives have been explored for their potential in medicinal chemistry, particularly as inhibitors or antagonists in drug development. For instance, a study reported the in vitro and in vivo evaluation of a potent alpha(v)beta(3) antagonist for the prevention and treatment of osteoporosis, highlighting the compound's efficacy in bone turnover models, which underscores its potential clinical applications (Hutchinson et al., 2003).

Organometallic Chemistry

In organometallic chemistry, derivatives of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid have been synthesized and characterized, particularly in the context of creating bioorganometallic analogues of known antibiotics, such as platensimycin. These studies aim to develop new compounds that could potentially serve as novel antibiotics, addressing the growing issue of microbial resistance (Patra et al., 2012).

Analytical and Quality Control Methods

The analysis and quality control of active pharmaceutical ingredients (APIs) are crucial in pharmaceutical research. Research on 3-Quinolin-4-one propanoic acids, which share a structural resemblance with 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, has led to the development of analytical methods for quality control of promising APIs. Such studies emphasize the importance of NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) in identifying specific related substances and by-products, thus ensuring the quality and safety of pharmaceutical compounds (Zubkov et al., 2016).

Organic Synthesis

The compound and its related structures have been utilized in various organic synthesis endeavors, aiming to develop new chemical entities with potential applications in medicinal chemistry and material science. For example, research on the Wolff-Kishner reduction of related compounds has revealed interesting by-products and reaction mechanisms, offering insights into novel synthetic routes and the reactivity of such compounds (Paine, 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-3-(6-methylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(10(12)13)5-9-4-3-8(2)11-6-9/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCNFBPZGDKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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